molecular formula C9H11ClF3NO B1378689 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride CAS No. 1803600-09-0

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride

Cat. No. B1378689
M. Wt: 241.64 g/mol
InChI Key: IGSNIOHJSLBLRF-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride is a synthetic compound with potential applications in scientific research and industry. It is an organofluorine compound .


Molecular Structure Analysis

The molecular formula of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride is C9H11ClF3NO . The molecular weight is 241.64 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride include a molecular weight of 241.64 g/mol . The boiling point and other specific properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Derivatives : A convenient one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed. This process involves the simultaneous protection and activation of (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride using Vilsmeier reagent, highlighting its utility in synthetic organic chemistry (Li et al., 2013).

  • Complexation and Protolytic Properties : The study of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives revealed insights into their protolytic equilibria and complexation properties with transition metals. This research contributes to understanding the chemical behavior of trifluoromethylated compounds in solution (Korotaev et al., 2005).

  • Resolution with Chiral Building Blocks : The resolution of racemic 2-trifluoromethyl-3-hydroxypropionic acid with 2-amino-1-phenylpropane-1,3-diol demonstrates the compound's application in producing chiral synthetic building blocks. This method emphasizes its significance in asymmetric synthesis and the pharmaceutical industry [Source not provided].

  • Antioxidant and Membrane Stabilizing Effects : Research on the hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols in vitro showed that while these compounds do not possess significant antioxidant or antiradical activity, they exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. This suggests their potential as biologically active compounds with membrane stabilizing effects (Малакян et al., 2010).

  • Synthesis of Tertiary Amino Alcohols : The synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides via Grignard reaction showcases the compound's versatility in generating tertiary amino alcohols, which can serve as Trihexyphenidyl analogs (Isakhanyan et al., 2008).

properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7;/h1-5,14H,6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSNIOHJSLBLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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